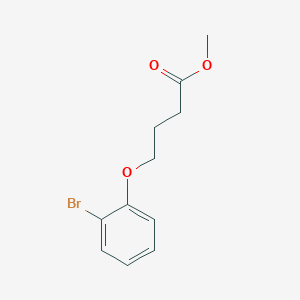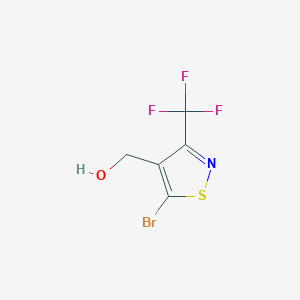
4-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile
Descripción general
Descripción
4-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile is an organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of an aminomethyl group at the fourth position, a methyl group at the first position, and a carbonitrile group at the second position of the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base.
Formation of the Carbonitrile Group: This can be done through the reaction of the corresponding aldehyde with hydroxylamine to form an oxime, followed by dehydration to yield the nitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as pyrrole oxides.
Reduction: Reduced forms like primary amines.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with active sites, while the nitrile group can participate in various interactions, including dipole-dipole interactions.
Comparación Con Compuestos Similares
1-Methylpyrrole-2-carbonitrile: Lacks the aminomethyl group, making it less versatile in certain reactions.
4-Aminomethylpyrrole-2-carbonitrile: Lacks the methyl group, which can affect its reactivity and interactions.
4-Aminomethyl-1-ethylpyrrole-2-carbonitrile: Contains an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
Uniqueness: 4-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile is unique due to the presence of both the aminomethyl and methyl groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Propiedades
Fórmula molecular |
C7H9N3 |
|---|---|
Peso molecular |
135.17 g/mol |
Nombre IUPAC |
4-(aminomethyl)-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C7H9N3/c1-10-5-6(3-8)2-7(10)4-9/h2,5H,3,8H2,1H3 |
Clave InChI |
PFHAUCVAJWDEHT-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=C1C#N)CN |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol](/img/structure/B8721645.png)


![4-Bromo-2-[(trifluoromethyl)sulfanyl]phenol](/img/structure/B8721666.png)






